molecular formula C17H30O3 B115940 12(S)-hydroxy-16-Heptadecynoic Acid

12(S)-hydroxy-16-Heptadecynoic Acid

Katalognummer: B115940
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: HBFCVDJQUPEEIC-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12S-Hydroxy-16-heptadecynoic acid is a long-chain fatty acid.

Biologische Aktivität

12(S)-Hydroxy-16-heptadecynoic acid (12(S)-HHA) is a chiral acetylenic fatty acid derivative notable for its biological activities, particularly as a mechanism-based inhibitor of cytochrome P450 enzymes. This compound plays a significant role in fatty acid and prostaglandin metabolism, making it a valuable tool in pharmacological research.

  • Molecular Formula : C17_{17}H30_{30}O3_{3}
  • Molecular Weight : 282.42 g/mol
  • Canonical SMILES : C#CCCCC(CCCCCCCCCCC(=O)O)O
  • Physical Appearance : Crystalline solid
  • Solubility : Soluble in ethanol, DMSO, and dimethyl formamide at concentrations up to 50 mg/ml .

The primary mechanism by which 12(S)-HHA exerts its biological effects is through the inhibition of cytochrome P450 ω-hydroxylases, particularly those involved in prostaglandin synthesis. The compound has been shown to have a Ki value of 1.8 μM against prostaglandin ω-hydroxylase, indicating its potency as an inhibitor .

Inhibition of Cytochrome P450 Enzymes

12(S)-HHA selectively inhibits specific cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. This inhibition can lead to altered metabolic pathways and has implications in drug metabolism and toxicity .

Anti-inflammatory Effects

Research indicates that 12(S)-HHA may contribute to anti-inflammatory responses. It has been linked to the modulation of inflammatory mediators through its action on prostaglandin pathways. For instance, it can influence the production of prostacyclin (PGI2), which is known to inhibit platelet activation and promote vasodilation .

Case Studies and Research Findings

  • Platelet Activation Studies : In vitro studies demonstrated that 12(S)-HHA inhibits platelet aggregation by enhancing cyclic adenosine monophosphate (cAMP) levels, thereby reducing thromboxane A2 (TXA2) mediated responses . This suggests potential therapeutic applications in conditions characterized by excessive platelet activation.
  • Wound Healing : In mouse models, 12(S)-HHA was shown to stimulate keratinocyte migration via BLT2 receptor-dependent mechanisms, highlighting its potential role in enhancing wound healing processes .
  • Antiparasitic Activity : A study assessing various fatty acids for their activity against Leishmania donovani found that 12(S)-HHA exhibited significant toxicity towards the parasite with an EC50 value indicating its potential as an antiparasitic agent .

Comparative Biological Activity Table

Biological ActivityValue/Effect
Ki Value (Prostaglandin ω-hydroxylase)1.8 μM
EC50 (Anti-Leishmania activity)Not specified; significant toxicity
Effect on Platelet AggregationInhibitory via cAMP increase
Keratinocyte MigrationStimulated via BLT2 receptor

Analyse Chemischer Reaktionen

Enzymatic Inhibition of Cytochrome P450 ω-Hydroxylases

12(S)-HHA acts as a mechanism-based inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP4A ω-hydroxylases , which are responsible for terminal hydroxylation of fatty acids and prostaglandins .

Key Findings:

  • Irreversible Binding : 12(S)-HHA covalently modifies the heme prosthetic group of CYP4A4, leading to enzyme inactivation .

  • Kinetic Parameters :

    ParameterValue (12(S)-HHA)Value (12(R)-HHA)
    KiK_i (μM)1.83.6
    t1/2t_{1/2} (min)0.70.8
    Data from purified rabbit lung CYP4A4 experiments .
  • Selectivity : The S-enantiomer demonstrates ~2x greater inhibitory potency than the R-enantiomer due to enhanced binding affinity .

Stereospecific Inactivation of Prostaglandin ω-Hydroxylase

12(S)-HHA inhibits prostaglandin ω-hydroxylase (CYP4F), blocking the terminal hydroxylation of prostaglandins like PGE₁ and PGE₂ .

Reaction Pathway:

  • Substrate Binding : The triple bond at position 16 aligns with the enzyme’s active site.

  • Heme Modification : Formation of a reactive intermediate that alkylates the heme iron, disrupting catalytic activity .

  • Inactivation : Results in suppressed production of 19- and 20-hydroxy prostaglandins, key mediators of inflammation .

Metabolic Stability and Degradation

  • Oxidation : The hydroxyl group at position 12 may undergo further oxidation to a ketone under strong oxidative conditions, though this is not observed in physiological settings .

  • pH-Dependent Stability : Stable in neutral to slightly acidic conditions but prone to decomposition in strongly acidic environments (pH < 2) .

Structural Rearrangements Under Acidic Conditions

Exposure to low pH (1.1–1.5) induces isomerization:

  • 5-cis Isomer Formation : The triple bond at position 16 remains intact, but the hydroxyl group’s spatial orientation shifts, reducing enzymatic inhibitory activity .

Comparative Reactivity with Analogues

CompoundKey Structural FeatureReactivity with CYP4A4
12(S)-HHA12(S)-OH, 16-ynoic acidKi=1.8μMK_i=1.8\mu M
12(R)-HHA12(R)-OH, 16-ynoic acidKi=3.6μMK_i=3.6\mu M
12-Hydroxyoleic Acid12-OH, oleic acid backboneNo significant inhibition
16-Hydroxyhexadecanoic AcidShorter chain, no triple bondWeak inhibition

Structural specificity highlights the critical role of the triple bond and stereochemistry in 12(S)-HHA’s activity .

Synthetic Modifications

12(S)-HHA’s synthetic derivatives are explored for enhanced stability or selectivity:

  • Esterification : Protects the carboxylic acid group, improving membrane permeability .

  • Deuteration : Replacing hydrogen at position 12 with deuterium slows oxidative metabolism in preclinical models .

Eigenschaften

IUPAC Name

(12S)-12-hydroxyheptadec-16-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFCVDJQUPEEIC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@H](CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 2
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 3
Reactant of Route 3
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 4
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 5
12(S)-hydroxy-16-Heptadecynoic Acid
Reactant of Route 6
12(S)-hydroxy-16-Heptadecynoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.